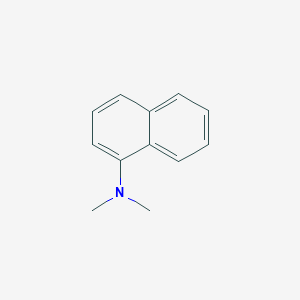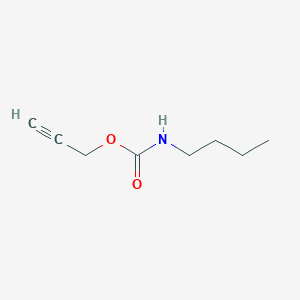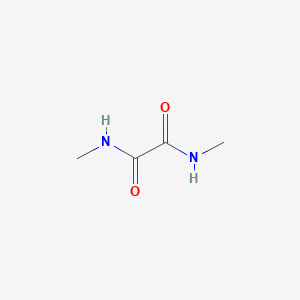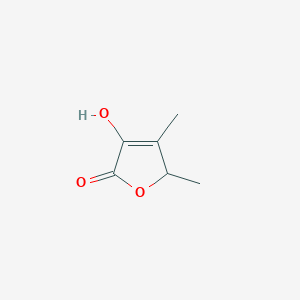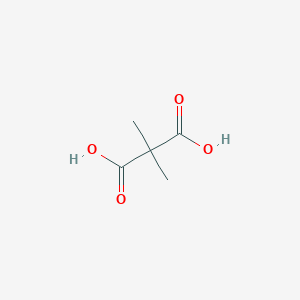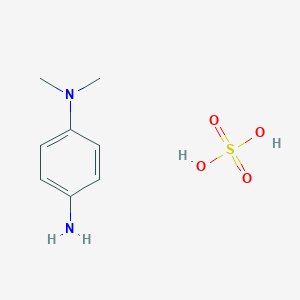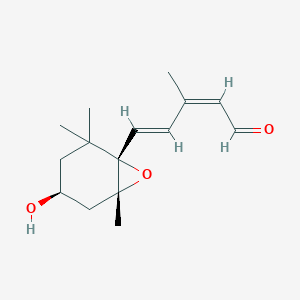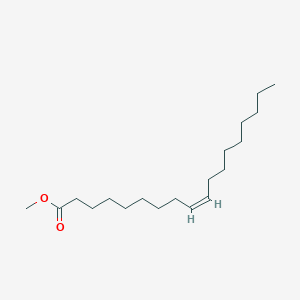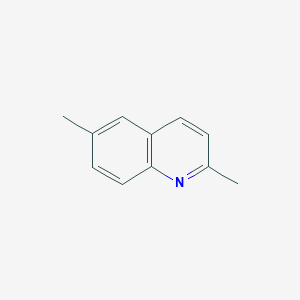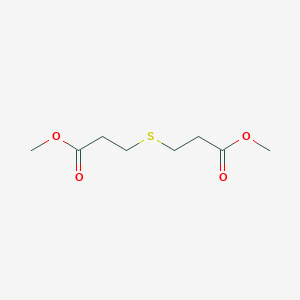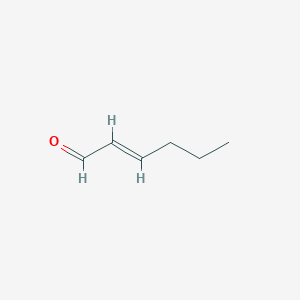![molecular formula C10H14OS B146856 1-[2-(Methylsulfanylmethyl)phenyl]ethanol CAS No. 132310-54-4](/img/structure/B146856.png)
1-[2-(Methylsulfanylmethyl)phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Methylsulfanylmethyl)phenyl]ethanol, also known as MSH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSH is a member of the family of phenylalkanols and is derived from thioanisole.
作用机制
The mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is not fully understood. However, studies have suggested that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol may act through multiple pathways, including the inhibition of NF-κB signaling, modulation of the MAPK pathway, and activation of the Nrf2 pathway. These pathways are involved in the regulation of inflammation, oxidative stress, and cell survival.
生化和生理效应
1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a range of biochemical and physiological effects. Studies have shown that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
One of the major advantages of using 1-[2-(Methylsulfanylmethyl)phenyl]ethanol in lab experiments is its high purity and stability. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been reported to have good solubility in water and other solvents, which makes it easy to use in various assays. However, one of the limitations of using 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research on 1-[2-(Methylsulfanylmethyl)phenyl]ethanol. One of the areas of interest is the development of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of the potential of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol in the prevention and treatment of cancer. In addition, further studies are needed to elucidate the mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol and its potential side effects.
Conclusion:
In conclusion, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol involves the reaction of thioanisole with formaldehyde and hydrogen chloride in the presence of sodium hydroxide, followed by a catalytic hydrogenation process. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is not fully understood, but it is believed to act through multiple pathways. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has a range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on 1-[2-(Methylsulfanylmethyl)phenyl]ethanol, including the development of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol-based drugs for the treatment of inflammatory diseases and cancer, and further investigation of its mechanism of action.
合成方法
The synthesis of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol involves the reaction of thioanisole with formaldehyde and hydrogen chloride in the presence of sodium hydroxide. The reaction mixture is then subjected to a catalytic hydrogenation process to yield 1-[2-(Methylsulfanylmethyl)phenyl]ethanol. This method has been reported to have a high yield of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol with good purity.
科学研究应用
1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Studies have shown that 1-[2-(Methylsulfanylmethyl)phenyl]ethanol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has also been found to have potent antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. In addition, 1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
属性
CAS 编号 |
132310-54-4 |
|---|---|
产品名称 |
1-[2-(Methylsulfanylmethyl)phenyl]ethanol |
分子式 |
C10H14OS |
分子量 |
182.28 g/mol |
IUPAC 名称 |
1-[2-(methylsulfanylmethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H14OS/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6,8,11H,7H2,1-2H3 |
InChI 键 |
SFVFMQZYONQOEV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CSC)O |
规范 SMILES |
CC(C1=CC=CC=C1CSC)O |
同义词 |
Benzenemethanol, -alpha--methyl-2-[(methylthio)methyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



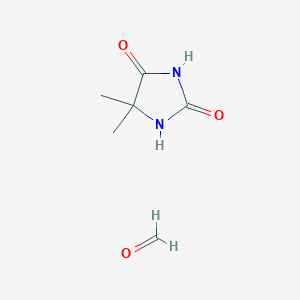
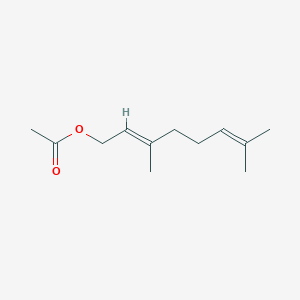
![Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate](/img/structure/B146777.png)
